Succinonitrile
Overview
Description
Synthesis of Biobased Succinonitrile
Researchers have developed a method to synthesize succinonitrile from glutamic acid and glutamine, which are amino acids commonly found in plant proteins. The process involves the synthesis of an intermediate, 3-cyanopropanoic amide, with high yields from glutamic acid 5-methyl ester and glutamine. This intermediate can then be converted into succinonitrile using a palladium(II)-catalyzed reaction with acetonitrile, achieving near-complete selectivity and a significant conversion rate. This presents a new pathway for producing biobased 1,4-diaminobutane, an important precursor for polyamides .
Succinonitrile as a Corrosion Inhibitor
Succinonitrile has been investigated for its potential to inhibit copper corrosion in lithium-ion batteries (LIBs), which is crucial for overdischarge protection. The presence of succinonitrile in the electrolyte suppresses anodic copper corrosion significantly, allowing the voltage to reach higher levels before corrosion occurs. This protective effect is attributed to the formation of a passive layer on the copper surface, composed mainly of Cu(SN)2PF6 units. The addition of succinonitrile to the electrolyte of LIBs prevents copper corrosion, enhancing the battery's resistance to overdischarge conditions .
Synthesis of Succinonitrile Derivatives
A novel method for synthesizing succinonitrile derivatives with various alkyl or aryl substituents has been described. This synthesis utilizes cyanohydrin derivatives and a low-valent titanium reagent. The active species in this reaction is believed to be a resonance hybrid of the TiIV nitrile enolate and TiIII alkyl radical, which facilitates the formation of the desired succinonitrile derivatives .
Functionalized Electrolyte Using Succinonitrile Additive
The addition of succinonitrile to commercial electrolytes for high-voltage lithium-ion batteries has been shown to improve thermal stability and broaden the electrochemical oxidation window. A 1 wt% succinonitrile-based electrolyte demonstrated a wide electrochemical oxidation window and enhanced thermal stability, as evidenced by various spectroscopic and thermal analyses. The improved performance of batteries using this electrolyte is mainly due to the formation of a uniform cathode electrolyte interface (CEI), which results from interfacial reactions between the cathode and the electrolyte .
Thermal Stability Enhancement by Succinonitrile
Succinonitrile has been evaluated as an additive to improve the thermal stability of ethylene carbonate (EC)-based electrolytes in lithium-ion batteries. The addition of succinonitrile leads to a reduction in gas emission at high temperatures, an increase in the onset temperature of exothermic reactions, and a decrease in the amount of exothermal heat. These improvements are thought to be due to the strong complex formation between the surface metal atoms of the cathode and the nitrile groups of succinonitrile .
Impact of Succinonitrile on Solid Polymer Electrolytes
The effect of succinonitrile on the properties of solid polymer electrolytes has been studied. Succinonitrile, when added to a poly(ethylene oxide) blend, significantly increases the electrical conductivity and reduces the crystallinity of the polymer, acting as a plasticizer. This results in improved thermal and optical properties of the electrolyte, which could be beneficial for applications in energy storage devices .
Molecular Structure Analysis of Succinonitrile
Succinonitrile exhibits a plastic crystal nature due to the low energy barrier for isomerization around its central C-C bond. The equilibrium dihedral angle of succinonitrile has been determined to be 66(2)°, which is influenced by substituent effects. This angle is crucial for understanding the plastic crystal behavior of succinonitrile. The structural data were obtained through microwave and mm-wave spectroscopy of various isotopologues and compared with theoretical predictions .
Adsorption of Succinonitrile at Interfaces
The adsorption behavior of succinonitrile at the mercury-aqueous solution interface has been explored. Succinonitrile is found to adsorb flat on the surface, with the CN groups slightly turned towards the solution. This orientation prevents electronic interaction with the metal at positive charges, which is different from other nitriles. The adsorption follows a Frumkin isotherm, indicating attraction between the molecules at the interface .
Hydrogen Halide Salts of Succinonitrile
The structures of hydrogen halide salts of succinonitrile have been characterized. These salts are shown to be 2-amino-5,5-dihalo-1-pyrrolinium halides, which are lower homologs of the corresponding salts of glutaronitrile. The reactivity of succinonitrile derivatives with hydrogen halides and the products of their hydrolysis have been thoroughly investigated and characterized .
Vibrational Spectra and Molecular Structures
Ab initio and density functional theory (DFT) studies have been conducted on succinonitrile to investigate its molecular structure, conformational stability, and vibrational frequencies. The potential energy surfaces were explored, and the molecule was predicted to exist as a mixture of trans and gauche conformers. Theoretical IR and Raman spectra were calculated and compared with experimental data, providing insights into the vibrational properties of succinonitrile .
Scientific Research Applications
High Voltage Lithium-Ion Batteries : Succinonitrile (SN) improves the thermal stability and broadens the oxidation electrochemical window of electrolytes in high-voltage lithium-ion batteries. A 1 wt % SN-based electrolyte showed a wide electrochemical oxidation window of 5.4 V vs Li+/Li, enhancing battery performance and capacity retention at higher cut-off voltages (Chen et al., 2016).
Synthesis of Bio-based 1,4-Diaminobutane : Succinonitrile is synthesized from glutamic acid and glutamine, which are abundant in plant proteins. This process offers a new route to produce biobased 1,4-diaminobutane, a precursor for the industrial production of polyamides (Lammens et al., 2011).
Thermal Stability in Lithium Ion Batteries : SN enhances thermal stability in ethylene carbonate (EC)-based electrolytes for lithium ion batteries, without sacrificing performance. This improvement is attributed to complex formation between surface metal atoms of the cathode and nitrile groups of SN (Kim et al., 2011).
Overdischarge Protection in Lithium Ion Batteries : SN acts as an electrolyte additive for copper corrosion inhibition, providing overdischarge protection in lithium ion batteries. It forms an SN-induced passive layer on the copper surface, preventing corrosion and enhancing battery safety (Kim et al., 2014).
Molecular Structure in Gel Polymer Batteries : SN, with its plastic crystal structure, is used in gel polymer batteries as a solid-state solvent electrolyte. Its molecular structure and energy properties are key to its application in battery technology (Kepceoğlu et al., 2017).
All-Solid-State Dye-Sensitized Solar Cell : SN, when doped with N-methyl-N-butylpyrrolidinium iodide salt and iodine, forms a highly conductive solid iodide/triiodide conductor, used in efficient all-solid-state dye-sensitized solar cells (Wang et al., 2004).
Solid Ionic Conductors for Electrochemical Devices : SN's high diffusivity, plasticity, and solvating power make it an ideal medium for creating materials with high ionic conductivity. This property is significant for applications in lithium batteries and other electrochemical devices (Alarco et al., 2004).
Safety And Hazards
Succinonitrile is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Exposure at high levels could cause death . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
butanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFWCOBPZCAEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C#N | |
Source | PubChem | |
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Molecular Formula |
C4H4N2, Array | |
Record name | SUCCINONITRILE | |
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DSSTOX Substance ID |
DTXSID9026059 | |
Record name | Succinonitrile | |
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Molecular Weight |
80.09 g/mol | |
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Physical Description |
Succinonitrile appears as colorless to light brown crystals. Colorless waxy solid melting at 57 °C. Highly toxic., Colorless, odorless, waxy solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS WAXY CRYSTALS., Colorless, odorless, waxy solid. [Note: Forms cyanide in the body.] | |
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Boiling Point |
509 to 513 °F at 760 mmHg (NTP, 1992), 266 °C, Boiling point: 185 °C @ 60 mm Hg; 158-160 @ 20 mm Hg, 265 °C, 509 °F | |
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Flash Point |
270 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (closed cup), 270 °F | |
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Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, chloroform, dioxane; slightly soluble in ethanol, benzene, ether, carbon sulfide, In water, 126.9 g/L @ 20 °C, Solubility in water, g/100ml at 20 °C: 13, 13% | |
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Density |
1.023 at 113 °F (NTP, 1992) - Denser than water; will sink, 0.9867 g/cu cm @ 60 °C, 1.02 g/cm³, 0.99 | |
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Vapor Density |
2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.8 (Air=1), Relative vapor density (air = 1): 2.1 | |
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Vapor Pressure |
2 mmHg at 392 °F (NTP, 1992), 0.00778 [mmHg], 1.0382 Pa (0.00778 mm Hg) @ 298.29 K (25.14 °C) (solid), (212 °F): 2 mmHg | |
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Product Name |
Succinonitrile | |
Color/Form |
Colorless waxy solid | |
CAS RN |
110-61-2 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedinitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Succinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R479O92DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SUCCINONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SUCCINONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Succinonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/WN3ABF10.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
135 to 136 °F (NTP, 1992), 54.5 °C, 54 °C, 134 °F | |
Record name | SUCCINONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SUCCINONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SUCCINONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Succinonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0573.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.